N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide is a chemical compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 g/mol It is characterized by the presence of a chloro-nitrophenyl group, a phenylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-chloro-3-nitroaniline with phenylsulfanylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the nitro and chloro groups may form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-(phenylsulfonyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-(4-chloro-3-nitrophenyl)-2-(phenylthio)acetamide: Similar structure but with a thio group instead of a sulfanyl group.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both a chloro-nitrophenyl group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11ClN2O3S |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C14H11ClN2O3S/c15-12-7-6-10(8-13(12)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
InChI Key |
KTLUYBOVDMSDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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